1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Description
This compound features a tetrahydropyridine core substituted with a 1-butyltetrazole moiety and a 2,4,6-trimethoxyphenyl group. The tetrahydropyridine scaffold is known for its conformational flexibility, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions. The trimethoxyphenyl group may enhance lipophilicity and influence binding to aromatic-rich biological targets. Crystallographic data indicate that it forms orthorhombic crystals (space group Pbc2) with a density of 1.675 g·cm⁻³, comparable to structurally related tetrazole derivatives .
Properties
Molecular Formula |
C20H29N5O3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[(1-butyltetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C20H29N5O3/c1-5-6-9-25-19(21-22-23-25)14-24-10-7-15(8-11-24)20-17(27-3)12-16(26-2)13-18(20)28-4/h7,12-13H,5-6,8-11,14H2,1-4H3 |
InChI Key |
XQRFTPCCDFSWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)CN2CCC(=CC2)C3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process. One common method involves the use of a one-pot four-component condensation reaction. This reaction typically involves the following steps:
Starting Materials: 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide.
Reaction Conditions: The reaction is carried out in methanol at room temperature.
Mechanism: The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include scaling up the reaction, optimizing reaction times and temperatures, and purifying the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Stability
The compound’s thermal stability is inferred from analogous tetrazole derivatives. For example:
- Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7 °C, stabilized by intermolecular hydrogen bonds.
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6 °C, with fewer stabilizing interactions .
| Compound | Decomposition Temp. (°C) | Crystal System | Density (g·cm⁻³) |
|---|---|---|---|
| Target Compound | Not reported | Orthorhombic (Pbc2) | 1.675 |
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Not reported | Not reported |
| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | Not reported | Not reported |
Neurotoxic Analogues
Structurally related tetrahydropyridines, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , induce Parkinsonism via selective dopaminergic neuron toxicity . However, the target compound’s bulky tetrazole and methoxy substituents likely preclude similar neurotoxicity by sterically hindering metabolic activation to pyridinium species.
Biological Activity
The compound 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a tetrazole derivative that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
- Molecular Formula : C_{19}H_{26}N_{6}O_{3}
- Molecular Weight : 366.45 g/mol
- CAS Number : 873869-19-3
Antioxidant Activity
Research indicates that tetrazole derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. A study highlighted that compounds with a tetrazole moiety can enhance the body’s defense against oxidative damage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The presence of the trimethoxyphenyl group is believed to enhance the compound's lipophilicity, allowing better penetration into microbial membranes .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This action can lead to altered cellular metabolism and growth inhibition in pathogenic organisms .
- Receptor Modulation : There is evidence suggesting that tetrazole derivatives can modulate neurotransmitter receptors. This property could be beneficial in developing treatments for neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives including our compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting considerable antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
